7-Hydroxy-3-methyl-4-phenylcoumarin
Overview
Description
7-Hydroxy-3-methyl-4-phenylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities and applications. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are found in various plants, fungi, and bacteria.
Scientific Research Applications
7-Hydroxy-3-methyl-4-phenylcoumarin has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe for detecting metal ions and studying molecular interactions.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological research.
Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and anticoagulant properties.
Industry: The compound is used in the development of optical materials, dyes, and fluorescent sensors.
Safety and Hazards
Mechanism of Action
Target of Action
Coumarin derivatives are known to have numerous biological and therapeutic properties . They can potentially treat various ailments, including cancer, metabolic, and degenerative disorders .
Mode of Action
Coumarins are known to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .
Biochemical Pathways
It is known that the hydroxylation of coumarins at positions 7 and 3 can be caused by oxidation events that are mediated by enzymes such as the cytochrome p450-linked mono-oxygenase enzyme (cyp2a6) system in liver microsomes .
Result of Action
Coumarin derivatives are known to have numerous biological and therapeutic properties .
Biochemical Analysis
Biochemical Properties
Coumarins are known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
The specific cellular effects of 7-Hydroxy-3-methyl-4-phenylcoumarin are currently unknown due to limited research. Some coumarin derivatives have demonstrated significant cellular effects. For example, certain coumarin derivatives have been found to enhance apoptosis in tumor cells .
Molecular Mechanism
Coumarins are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 223-228 °C .
Metabolic Pathways
Coumarins are known to be involved in various metabolic pathways .
Preparation Methods
The synthesis of 7-Hydroxy-3-methyl-4-phenylcoumarin can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For this compound, the reaction typically involves the condensation of 7-hydroxy-4-methylcoumarin with phenylacetic acid under acidic conditions . Industrial production methods often employ green chemistry principles, utilizing environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
7-Hydroxy-3-methyl-4-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.
Comparison with Similar Compounds
7-Hydroxy-3-methyl-4-phenylcoumarin can be compared with other coumarin derivatives, such as:
7-Hydroxy-4-methylcoumarin: Known for its use as a choleretic drug.
4-Hydroxy-7-methyl-3-phenylcoumarin: Exhibits antifungal and antiaflatoxigenic activities.
7-Hydroxy-4-methyl-3-(2-hydroxyethyl)coumarin: Used in fluorescent labeling and imaging. The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and applications compared to other coumarin derivatives.
Properties
IUPAC Name |
7-hydroxy-3-methyl-4-phenylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-10-15(11-5-3-2-4-6-11)13-8-7-12(17)9-14(13)19-16(10)18/h2-9,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILNSPBYFPSJRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C(C=C2)O)OC1=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420590 | |
Record name | 7-Hydroxy-3-methyl-4-phenylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54431-13-9 | |
Record name | 7-Hydroxy-3-methyl-4-phenylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Hydroxy-3-methyl-4-phenylcoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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